molecular formula C11H10FNO3 B13455506 methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate

methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B13455506
M. Wt: 223.20 g/mol
InChI Key: RWXXESTYAJVING-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique fluorine and methoxy substitutions, is of interest in various fields of scientific research.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,1-2H3

InChI Key

RWXXESTYAJVING-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)F

Origin of Product

United States

Chemical Reactions Analysis

Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The fluorine and methoxy groups can enhance its binding affinity and selectivity, making it a potent compound in biological systems .

Comparison with Similar Compounds

Similar compounds to methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate include:

This compound is unique due to its specific substitutions, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.

Biological Activity

Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core with a methoxy group and a fluorine atom, which are known to enhance the compound's reactivity and biological properties. The presence of these substituents can influence the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases binding affinity, while the methoxy group can modulate the compound's stability and bioavailability. This compound has been shown to inhibit enzymes involved in crucial biological processes, including viral replication and cancer cell proliferation.

Antiviral Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that indole derivatives can act as integrase inhibitors in HIV-1, with certain compounds showing IC50 values in the low micromolar range . The mechanism involves chelation with metal ions within the active site of integrase, effectively disrupting viral replication.

Anticancer Properties

This compound has also been explored for its anticancer potential. The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics, which allow it to interact with various cellular targets. In vitro studies have indicated that certain indole derivatives can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .

Antimicrobial Activity

In addition to antiviral and anticancer activities, this compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for their ability to inhibit bacterial growth, with some showing significant activity against various strains . The mechanism likely involves interference with bacterial metabolic pathways or structural integrity.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV-1 integrase; IC50 values around 3.11 μM for optimized derivatives
AnticancerInduces apoptosis in cancer cells; effective against various cancer types
AntimicrobialSignificant inhibition of bacterial growth; effective against multiple strains

Case Study: Integrase Inhibition

In a study focusing on the design and synthesis of indole derivatives as integrase inhibitors, this compound was part of a series that demonstrated enhanced inhibitory effects compared to parent compounds. The optimized derivatives exhibited IC50 values significantly lower than those of unmodified compounds, confirming the importance of structural modifications in enhancing biological activity .

Case Study: Cancer Cell Proliferation

A separate study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a marked reduction in cell viability and increased apoptosis markers, highlighting its potential as a therapeutic agent in oncology .

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